ZINC undecylenate

概要

説明

Zinc undecylenate is a zinc salt of undecylenic acid, a fatty acid derived from castor oil. It is widely recognized for its antifungal properties and is commonly used to treat skin infections such as athlete’s foot, jock itch, and ringworm . The compound is known for its ability to reduce irritation and inflammation caused by fungal infections, making it a valuable ingredient in various topical formulations .

準備方法

Synthetic Routes and Reaction Conditions: Zinc undecylenate can be synthesized through several methods. One common method involves the reaction of zinc oxide with undecylenic acid in the presence of a solvent such as ethanol. The reaction is typically carried out at elevated temperatures (40-80°C) for 1-2 hours . Another method involves the reaction of zinc acetate with undecylenic acid in an aqueous solution, followed by filtration, washing, and drying to obtain the final product .

Industrial Production Methods: In industrial settings, this compound is produced by reacting zinc oxide with undecylenic acid in a controlled environment. The reaction mixture is heated and stirred to ensure complete reaction. The product is then filtered, washed, and dried to obtain a high-purity this compound powder . This method ensures consistent quality and high yield, making it suitable for large-scale production.

化学反応の分析

反応の種類: ウンデシレン酸亜鉛は、次のものを含むさまざまな化学反応を起こします。

酸化: ウンデシレン酸亜鉛は酸化反応を起こし、酸化亜鉛などの副生成物が生成される可能性があります。

置換: この化合物は置換反応に参加することができ、ウンデシレン酸基が他の官能基に置き換えられます。

一般的な試薬と条件:

酸化反応: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を、制御された条件下で使用できます。

置換反応: ハロゲンや他の求核剤などの試薬を、適切な触媒の存在下で使用できます。

主な生成物:

酸化: 酸化亜鉛およびその他の酸化誘導体。

置換: 使用される試薬に応じて、さまざまな置換された亜鉛化合物。

4. 科学研究への応用

ウンデシレン酸亜鉛は、次のような科学研究で幅広い用途があります。

科学的研究の応用

Antifungal Properties

Clinical Applications in Dermatology

Zinc undecylenate has been widely studied for its antifungal efficacy, particularly against dermatophytes responsible for skin infections such as tinea pedis (athlete's foot). A double-blind study involving 151 patients demonstrated that a powder containing 20% this compound and 2% undecylenic acid significantly outperformed a placebo. After four weeks of treatment, 88% of the patients using the active powder had negative cultures for fungi compared to only 17% in the placebo group . Additionally, subjective evaluations showed marked improvements in symptoms like erythema, scaling, and itching .

Mechanism of Action

The antifungal action of this compound is attributed to its ability to disrupt fungal cell membranes and inhibit their growth. Research indicates that undecylenic acid is approximately six times more effective than caprylic acid in antifungal activity, with zinc salts exhibiting even greater potency . The minimal effective concentration for inhibiting various fungal species has been documented as low as 0.00001% for some pathogens .

Agricultural Applications

This compound is also recognized for its role in agriculture as a fungicide. Studies have shown it to be effective against several plant pathogenic fungi. For instance, in field trials with apple crops, this compound demonstrated superior antifungal activity compared to traditional fungicides like Mancozeb, achieving over 90% effectiveness against apple scab at a concentration of 0.8% .

Table: Efficacy of this compound Against Fungal Pathogens

| Fungal Pathogen | Minimal Effective Concentration | Efficacy (%) |

|---|---|---|

| Alternaria solani | 0.00001% | High |

| Fusarium oxysporum | 0.5% | Moderate |

| Monilia fructigena | 0.01% | High |

| Botrytis cinerea | 0.001% | High |

Cosmetic Applications

In the cosmetic industry, this compound is utilized for its antimicrobial properties in formulations aimed at skin health. It is included in various products designed to inhibit microbial growth and enhance skin barrier function. The safety and efficacy of zinc salts in cosmetics are regulated under guidelines that ensure their safe use at specified concentrations .

Case Study: Efficacy in Cosmetic Formulations

A review highlighted that products containing this compound could effectively reduce skin irritation and support healing processes due to their anti-inflammatory properties. Clinical assessments indicated significant improvements in skin conditions characterized by inflammation when treated with formulations containing this compound .

作用機序

ウンデシレン酸亜鉛は、水分と接触すると亜鉛イオンを放出することによって作用します。 これらのイオンは、細胞膜を破壊し、代謝過程を妨げることによって、細菌や真菌の増殖を阻害します 。 この化合物の二機能性により、他の生体分子と結合することもでき、その有効性を高めます .

類似の化合物:

ウンデシレン酸: 抗真菌作用のある脂肪酸で、ウンデシレン酸亜鉛と組み合わせて使用すると、有効性が向上します.

ウンデシレン酸カルシウム: ウンデシレン酸の別の塩で、同様の抗真菌用途に使用されます.

ウンデシレン酸銅: 抗菌作用で知られており、さまざまな製剤に使用されています.

ウンデシレン酸亜鉛のユニークさ: ウンデシレン酸亜鉛は、他の亜鉛塩や酸と比較して、優れた耐性と低い刺激性を備えているため、際立っています 。 亜鉛イオンを効果的に放出する能力により、医学や産業において幅広い用途を持つ強力な殺菌剤となっています .

類似化合物との比較

Undecylenic Acid: A fatty acid with antifungal properties, often used in combination with zinc undecylenate for enhanced efficacy.

Calcium Undecylenate: Another salt of undecylenic acid, used for similar antifungal applications.

Copper Undecylenate: Known for its antimicrobial properties, used in various formulations.

Uniqueness of this compound: this compound stands out due to its excellent tolerance and low irritancy compared to other zinc salts or acids . Its ability to release zinc ions effectively makes it a powerful fungicide with a broad spectrum of applications in medicine and industry .

生物活性

Zinc undecylenate, a compound formed from undecylenic acid and zinc, has garnered attention for its antifungal properties and potential applications in dermatological treatments. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and its role in various skin conditions.

This compound exhibits fungistatic properties, primarily targeting Candida albicans and dermatophytes such as Trichophyton rubrum and Trichophyton mentagrophytes. The compound acts by inhibiting the morphogenetic transition of yeast to filamentous forms, which is crucial for the pathogenicity of these fungi. Specifically, it disrupts hyphal growth and biofilm formation, critical factors in fungal virulence. Studies indicate that concentrations above 3 mM can significantly inhibit biofilm formation, while concentrations above 4 mM can disrupt hyphal growth by affecting gene expression related to hyphal formation (e.g., HWP1) .

Furthermore, zinc ions released from this compound may enhance its antifungal activity by altering the cytoplasmic pH of fungal cells, thereby inhibiting germ tube formation and other metabolic processes essential for fungal survival .

Case Studies and Clinical Trials

A pivotal double-blind study assessed the efficacy of a powder containing 2% undecylenic acid and 20% this compound in treating tinea pedis (athlete's foot). The study involved 151 patients who applied the powder twice daily for four weeks. Results showed that 88% of patients treated with the active powder had negative fungal cultures after four weeks compared to only 17% in the placebo group (p < 0.001). Additionally, subjective measures of erythema, scaling, itching, and burning significantly improved in the treatment group without any reported adverse reactions .

Summary of Clinical Findings

Biological Properties

This compound not only serves as an antifungal agent but also possesses anti-inflammatory properties. Zinc is known to play a crucial role in skin health, promoting wound healing and exhibiting antibacterial effects. Research indicates that zinc ions can reduce inflammation and enhance skin barrier function by modulating various signaling pathways involved in skin homeostasis .

特性

CAS番号 |

557-08-4 |

|---|---|

分子式 |

C11H20O2Zn |

分子量 |

249.7 g/mol |

IUPAC名 |

undec-10-enoic acid;zinc |

InChI |

InChI=1S/C11H20O2.Zn/c1-2-3-4-5-6-7-8-9-10-11(12)13;/h2H,1,3-10H2,(H,12,13); |

InChIキー |

GAAKLDANOSASAM-UHFFFAOYSA-N |

SMILES |

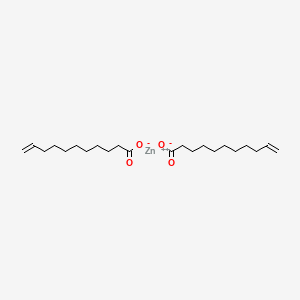

C=CCCCCCCCCC(=O)[O-].C=CCCCCCCCCC(=O)[O-].[Zn+2] |

正規SMILES |

C=CCCCCCCCCC(=O)O.[Zn] |

Key on ui other cas no. |

557-08-4 |

物理的記述 |

Dry Powder |

ピクトグラム |

Irritant |

同義語 |

Aftate Breezee Chinofungin Chlorisept Curatin Genaspor Micoisdin NP 27 NP-27 NP27 Ony Clear Ony-Clear Purder N, Tolnaftat Sporiline Tinactin Tinaderm Tinatox Tineafax Ting Tolnaftat Purder N Tolnaftate Tonoftal ZeaSo |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Zinc Undecylenate is a salt of undecylenic acid and zinc commonly used as a topical antifungal agent. It is the active ingredient in many over-the-counter antifungal preparations, particularly for the treatment of fungal skin infections like athlete's foot (tinea pedis). [, , ]

A: The molecular formula of this compound is C22H38O4Zn. Its molecular weight is 431.94 g/mol. []

ANone: Yes, several analytical methods have been developed for quantifying this compound in various formulations. These include:

- Atomic Absorption Spectrophotometry (AAS): This method measures the absorbance of zinc atoms in a sample. []

- EDTA Complexometry: This technique involves titrating the sample with EDTA to determine the zinc content. []

- High-Performance Liquid Chromatography (HPLC): After conversion to 4'-nitrophenacyl esters, HPLC can be used to separate and quantify both undecylenic acid and this compound. []

- Gas Chromatography with Flame Ionization Detection (GC/FID): This method, coupled with methyl esterification, allows for the quantification of undecylenic acid and this compound in cosmetics. []

- Fluorimetric Liquid Chromatography: This method offers a simple approach for analyzing both undecylenic acid and this compound in pharmaceutical preparations. []

A: While undecylenic acid itself exhibits antifungal properties, research suggests that its salts, like this compound, demonstrate significantly enhanced efficacy. Studies have shown that undecylenate salts can be four times more potent than the free acid and over 30 times more effective than caprylic acid. []

ANone: Yes, several clinical studies have demonstrated the efficacy of this compound in treating fungal skin infections:

- Tinea Pedis: A double-blind study showed that a powder containing 2% undecylenic acid and 20% this compound was significantly more effective in achieving negative cultures and improving symptoms like erythema and scaling compared to a placebo. []

- Dermatophytoses of Glabrous Skin: Another double-blind study demonstrated that a cream containing 3% undecylenic acid and 20% this compound was as effective as 1% tolnaftate cream in treating these infections. []

ANone: Research has investigated the toxicity of this compound on aquatic organisms:

- Marine Rotifers: A study found that concentrations of this compound above 12.5 mg L-1 significantly reduced the population growth rate of Brachionus plicatilis. []

- Marine Diatoms: Similar results were observed with the marine diatom Skeletonema costatum, where concentrations above 10 mg L-1 of this compound impacted its population growth rate. []

ANone: Interestingly, this compound has demonstrated potential in materials science and polymer chemistry:

- Catalyst in Ring-Opening Polymerization: Research has shown that this compound can act as a catalyst in the ring-opening polymerization of caprolactone monomers, leading to the production of polycaprolactone. This polymer has applications in biodegradable plastics and drug delivery systems. [, , ]

- Nanomaterial Synthesis: this compound serves as a precursor for the synthesis of Eu3+-doped ZnB2O4 (B = Al3+, Ga3+) nanospinels, which are red phosphors with potential applications in display technologies and lighting. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。